2-Isopropylfuran
Overview
Description
Synthesis Analysis
The synthesis of 2-Isopropylfuran derivatives, particularly the enantiomers of 2,3-dihydro-2-isopropyl-2,5-dimethylfuran, has been achieved through various synthetic routes. A notable method involves the Sharpless asymmetric epoxidation reaction, starting from compounds like (R)-(-)-linalool (Mori, Ebata, & Takechi, 1984). Another approach for synthesizing (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran utilized a 1,3-oxathiane intermediate, showcasing the versatility in synthetic strategies for accessing these compounds (Bai & Eliel, 1991).
Molecular Structure Analysis
The molecular structure of 2-Isopropylfuran derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, MS, and X-ray crystallography. For instance, the structure of [(2,3-O-Isopropylidene-5-O-(triphenylmethyl)-α-D-ribofuranosyl]-triphenylstannane was confirmed, highlighting the detailed structural insights obtainable for such compounds (Burnett, Cox, & Wardell, 1998).
Chemical Reactions and Properties
2-Isopropylfuran and its derivatives undergo various chemical reactions, reflecting their reactive nature and chemical versatility. Stereoselective synthesis techniques have been developed to produce 2-isopropyl 1,4-dienes, demonstrating the compound's utility in creating complex molecular architectures with high stereospecificity (Álvarez, Cuvigny, Penhoat, & Julia, 1988).
Physical Properties Analysis
The physical properties of 2-Isopropylfuran, such as boiling point, melting point, and solubility, are essential for its application in various synthetic contexts. However, specific details on these properties require further exploration in the literature, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of 2-Isopropylfuran, including reactivity with different chemical reagents, stability under various conditions, and its role as a precursor in organic synthesis, are critical for its effective use in chemical synthesis. The synthesis and characterization of compounds like 2-isopropylfuro(2,3-b)quinolines from 3-(3-methylbut-1-enyl)-2-quinolones underscore the compound's chemical utility (Ramesh, Mohan, & Shanmugam, 1984).
Scientific Research Applications
Anticancer Activity : Fused isopropylfuran units are present in bioactive natural products like psorospermin and have been implied in DNA alkylation, showcasing potential in anticancer drug development (Nguyen et al., 2009).
Pharmaceutical and Drug Research : Isopropylfuran derivatives like 5-APB and 6-APB have been studied for their stimulant and entactogenic effects, contributing to research on psychoactive substances (Stańczuk et al., 2013).
Biomarker Research : Isoprostanes, which include isopropylfuran derivatives, have been explored as bioactive products of lipid peroxidation and biomarkers in various clinical conditions like oxidative stress, diabetes, and atherosclerosis (Basu, 2004).
Pheromone Synthesis : Isopropylfuran is used in the synthesis of insect pheromones, contributing to studies in entomology and pest control (Bai & Eliel, 1991).
Anesthetic Research : Studies on general anesthetics like isoflurane involve isopropylfuran derivatives to understand their impact on neuronal activity and sensory processing in medical research (Lissek et al., 2016).
Environmental Monitoring : The presence of isopropyl derivatives like isopropylmethylphenol in river waters indicates the environmental impact of cosmetics and household detergents, aiding in environmental monitoring and pollution studies (Kimura et al., 2014).
Food Science Research : Research on soybean oil oxidation and flavor formation involves compounds like 2-pentylfuran, a derivative of isopropylfuran, contributing to studies in food science and technology (Min et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-propan-2-ylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPCURQYRRFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480176 | |
Record name | 2-isopropylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylfuran | |
CAS RN |
10599-59-4 | |
Record name | 2-(1-Methylethyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10599-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isopropylfuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-isopropylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPYLFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B44A434J7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Isopropylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040278 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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